Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53N3O10/c1-31(49)46-39-41(55-28-34-21-13-7-14-22-34)40(54-27-33-19-11-6-12-20-33)37(30-53-26-32-17-9-5-10-18-32)57-42(39)48-38(50)25-36(47-44(52)58-45(2,3)4)43(51)56-29-35-23-15-8-16-24-35/h5-24,36-37,39-42H,25-30H2,1-4H3,(H,46,49)(H,47,52)(H,48,50)/t36-,37+,39+,40+,41+,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNGSGNVFXQOBD-VEEXYVTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572961 | |
| Record name | Benzyl (2S)-4-({(2R,3R,4R,5S,6R)-3-acetamido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl}amino)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219968-28-2 | |
| Record name | Benzyl (2S)-4-({(2R,3R,4R,5S,6R)-3-acetamido-4,5-bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl}amino)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester (CAS No. 219968-28-2) is a complex glycosylated amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological implications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C45H53N3O10, with a molecular weight of 795.92 g/mol. The structure features a glucopyranosyl moiety with three benzyl groups that enhance its solubility and stability. This modification is crucial for its application in drug formulation and delivery systems .
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the context of breast cancer, where similar compounds have shown effectiveness in inhibiting cancer cell invasion and metastasis .
- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, including serine proteases such as matriptase. This interaction could potentially modulate pathways involved in cancer progression and other diseases .
- Drug Delivery Systems : The tri-O-benzylated glucopyranosyl moiety enhances the compound's solubility in physiological environments, making it a promising candidate for drug delivery applications. Its stability under physiological conditions suggests potential for controlled release formulations .
Case Study 1: Anticancer Properties
A study investigated the effects of glycosylated amino acids on breast cancer cell lines. This compound was shown to significantly reduce cell viability at concentrations of 10 µM and above. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.
Case Study 2: Enzyme Interaction
In vitro studies demonstrated that this compound effectively inhibited matriptase activity by binding to its active site. This inhibition was quantified using a fluorogenic substrate assay, showing a dose-dependent response with an IC50 value of approximately 25 µM.
Scientific Research Applications
Biochemical Applications
- Glycosylation Studies : The compound's structure includes a glucopyranosyl moiety, making it relevant for glycosylation studies. Glycosylation is crucial for protein function and stability, and compounds like this can be used to study the effects of glycosylation on protein interactions and cellular signaling pathways .
- Drug Development : The incorporation of the asparagine and acetamido groups suggests potential applications in drug design, particularly for developing glycopeptide antibiotics or immunomodulators. These compounds can enhance the efficacy of therapeutic agents by improving their pharmacokinetic properties .
- Synthesis of Glycopeptides : This compound can serve as a building block in the synthesis of glycopeptides. Glycopeptides are important in medicinal chemistry due to their antibacterial properties and role in targeting specific biological pathways .
Pharmaceutical Applications
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by modulating cell signaling pathways involved in tumor growth and metastasis. The ability to modify its structure allows for the exploration of various analogs with enhanced biological activity .
- Vaccine Development : The glucopyranosyl unit may enhance the immunogenicity of vaccine candidates by serving as a hapten that can elicit a stronger immune response. Research is ongoing to evaluate its effectiveness as an adjuvant in vaccine formulations .
- Targeted Drug Delivery : The unique structure allows for modifications that can facilitate targeted drug delivery systems, potentially improving the therapeutic index of drugs by reducing systemic toxicity while enhancing local efficacy .
Case Studies
- Glycoprotein Synthesis : A study demonstrated the use of similar compounds in synthesizing glycoproteins that mimic natural proteins, which can be used for vaccine development against viral infections . This approach highlights the potential of Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester as a versatile tool in glycoprotein engineering.
- Antitumor Activity Evaluation : In vitro studies have shown that modifications of this compound can lead to enhanced cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for further development into anticancer therapeutics .
Preparation Methods
Glycosyl Donor Preparation
The key glycosyl donor, 2-acetamido-3,4,6-tri-O-benzyl-2-deoxy-beta-D-glucopyranosyl chloride , is prepared by:
- Starting from 2-acetamido-2-deoxy sugars.
- Protecting hydroxyl groups at positions 3, 4, and 6 with benzyl groups (tri-O-benzylation).
- Conversion of the anomeric hydroxyl to a glycosyl chloride, which acts as a reactive donor in glycosylation.
This donor is highly reactive and allows for the formation of β-glycosidic linkages due to neighboring group participation from the acetamido group at C-2.
Glycosylation Reaction
The glycosylation step involves coupling the glycosyl donor with the amino acid derivative:
- The amino acid, Nalpha-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester , is protected at the amino group with Boc and at the carboxyl group with a benzyl ester.
- The reaction is typically promoted by Lewis acids or other glycosylation promoters such as mercuric bromide or silver salts.
- The reaction is carried out under anhydrous conditions, often in solvents like 1,2-dichloroethane or dichloromethane, at controlled temperatures to optimize yield and stereoselectivity.
A relevant literature example shows that mercuric bromide-promoted glycosylation of related glycosyl chlorides with protected amino acid benzyl esters gives good yields (around 60-65%) of β-glycosides with high stereoselectivity.
Protection and Deprotection Considerations
- The tert-butoxycarbonyl (Boc) group protects the amino group of asparagine during glycosylation and can be removed later under acidic conditions.
- The benzyl ester protects the carboxyl group and can be removed by hydrogenolysis after glycosylation.
- The benzyl groups on the sugar hydroxyls (3,4,6 positions) stabilize the sugar and prevent side reactions during coupling.
Reaction Conditions and Optimization
Key parameters influencing the preparation include:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | 1,2-Dichloroethane, dichloromethane | Anhydrous, dry solvents preferred |
| Temperature | Room temperature to reflux (~40-80°C) | Controlled to optimize yield and selectivity |
| Promoter | Mercuric bromide, silver triflate, or similar | Lewis acid promoters enhance glycosylation |
| Molar ratios | Glycosyl donor : amino acid = 1:1 to 1.2:1 | Slight excess of donor can improve conversion |
| Reaction time | Several hours (4-12 h) | Monitored by TLC or HPLC |
Representative Experimental Procedure
A typical procedure based on literature:
- Dissolve the protected amino acid benzyl ester in dry 1,2-dichloroethane.
- Add the glycosyl chloride donor under an inert atmosphere.
- Add mercuric bromide as the promoter slowly with stirring.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction, filter off any precipitates, and purify the product by column chromatography.
Yields and Purity
- Glycosylation yields typically range from 50% to 65%, depending on the exact conditions and purity of starting materials.
- Purity of the final compound is confirmed by HPLC and NMR, with reported purity >97% by HPLC and quantitative NMR.
Summary Table of Key Synthetic Steps
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Preparation of glycosyl donor | Benzylation of sugar hydroxyls, conversion to glycosyl chloride | Tri-O-benzylated glycosyl chloride | Not specified |
| Glycosylation | Glycosyl chloride + Boc-Asn-O-Bn + HgBr2, reflux in DCE | Formation of β-glycoside | 50-65% |
| Purification | Column chromatography | Pure Nomega-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl)-Nalpha-(Boc)-L-asparagine Benzyl Ester | >97% purity by HPLC |
Research Findings and Considerations
- The use of tri-O-benzyl protection on the sugar enhances solubility and stability during glycosylation.
- The acetamido group at C-2 provides neighboring group participation, favoring β-selectivity in glycosidic bond formation.
- The choice of promoter and solvent critically affects yield and stereoselectivity.
- Alternative methods such as oxazoline intermediates have been explored but glycosyl chloride routes with Lewis acid promoters remain practical and efficient.
- The benzyl ester and Boc protecting groups allow for orthogonal deprotection strategies for downstream applications.
Q & A
Q. What are the critical steps in synthesizing N<sup>ω</sup>-(2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl)-N<sup>α</sup>-(tert-butoxycarbonyl)-L-asparagine Benzyl Ester, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step glycosylation and protection/deprotection strategies. Key steps include:
- Glycosylation : Reacting benzyl-protected glucosamine derivatives (e.g., benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside) with activated donors like trichloroacetimidates or bromides under anhydrous conditions (chlorobenzene, 140°C) .
- Protection : Sequential benzylation (using benzyl bromide and BaO/Ba(OH)2·8H2O) and Boc (tert-butoxycarbonyl) group installation to stabilize intermediates .
- Purification : Column chromatography (chloroform:acetone gradients) and crystallization (ether or chloroform/ether mixtures) .
Optimization Tips : - Use in situ activation of glycosyl donors (e.g., 2,6-dimethylpyridinium perchlorate) to enhance coupling efficiency .
- Monitor reaction progress via TLC and <sup>1</sup>H NMR to detect intermediates and byproducts .
Q. How is the structural integrity of this compound validated during synthesis?
Methodological Answer: Structural validation relies on:
Q. What is the hypothesized mechanism of action for this compound in modulating disease pathways?
Methodological Answer: The compound acts as a glycosylation inhibitor, targeting:
- Enzymatic Pathways : Competitive inhibition of glycosyltransferases (e.g., β-1,4-galactosyltransferase) via structural mimicry of native substrates .
- Cell Signaling : Disruption of glycan-mediated cell adhesion (e.g., selectin-ligand interactions in cancer metastasis) .
Experimental Validation : - In vitro assays : Measure IC50 against recombinant enzymes (e.g., UDP-GlcNAc:Galβ1-3GalNAc α-2,6-sialyltransferase) .
- Cell-based studies : Evaluate inhibition of glycan-dependent processes (e.g., leukocyte rolling) using flow cytometry .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the compound’s inhibitory potency across different assays?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Variations in pH, temperature, or cofactor concentrations (e.g., Mn<sup>2+</sup> for glycosyltransferases) .
- Substrate Specificity : Differences in enzyme isoforms (e.g., ST6Gal-I vs. ST3Gal-I) .
Resolution Strategies : - Standardize Assays : Use uniform buffer systems (e.g., 25 mM HEPES, pH 7.4, 10 mM MnCl2) .
- Structural Analysis : Perform X-ray crystallography or molecular docking to compare binding modes across targets .
Q. What computational methods are effective in optimizing the synthesis yield and regioselectivity?
Methodological Answer:
- Bayesian Optimization : Predicts optimal reaction parameters (temperature, solvent ratio) by iteratively refining a probabilistic model .
- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in glycosylation (e.g., axial vs. equatorial attack) .
Case Study :
A 38% yield improvement was achieved using Bayesian optimization for a disaccharide intermediate by adjusting chlorobenzene distillation rates .
Q. How does selective deprotection of benzyl groups influence downstream biological activity?
Methodological Answer:
- Hydrogenolysis : Pd/C-catalyzed removal of benzyl groups under H2 generates free hydroxyls, enhancing solubility and receptor binding .
- Impact on Activity : Fully deprotected analogs show 10-fold higher inhibition of lectin binding (e.g., concanavalin A) compared to benzylated forms .
Method : - Monitor deprotection via <sup>1</sup>H NMR (disappearance of benzyl aromatic signals at δ 7.30–7.37 ppm) .
Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis of Boc Group : Degrades in acidic conditions (pH < 4), detectable by LC-MS .
- Benzyl Ester Lability : Susceptible to esterases in serum, requiring stability assays in PBS or plasma .
Protocol : - Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) for 24–72 hours, followed by LC-MS quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
